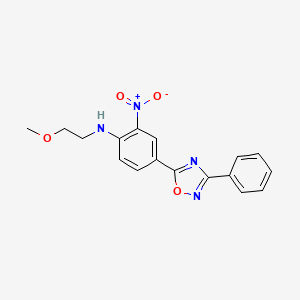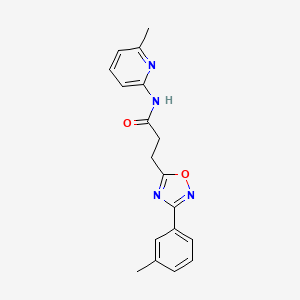
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is not fully understood. However, it has been proposed that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may act by inhibiting the activity of certain enzymes or signaling pathways. For example, it has been suggested that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have various biochemical and physiological effects. Some of the effects of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Anti-cancer: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has several advantages and limitations for lab experiments. Some of the advantages of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Potency: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be a potent compound, making it useful for studying its effects on biological systems.
2. Specificity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be specific in its activity, making it useful for studying its effects on specific enzymes or signaling pathways.
Some of the limitations of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Toxicity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be toxic at high concentrations, making it difficult to use in certain experiments.
2. Solubility: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A. Some of these directions include:
1. Further studies on the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
2. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of neurodegenerative diseases.
3. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of inflammation.
4. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the development of anti-cancer drugs.
In conclusion, N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is a promising small molecule that has been synthesized and studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. However, more research is needed to fully understand the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A and its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A involves several steps, including the reaction of 6-methylpyridin-2-amine with m-tolylacetic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
科学研究应用
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Cancer Research: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Inflammation: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
属性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-7-14(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-4-6-13(2)19-15/h3-8,11H,9-10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGLGZRJVZAQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


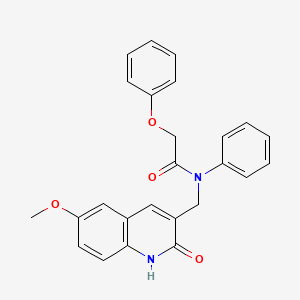

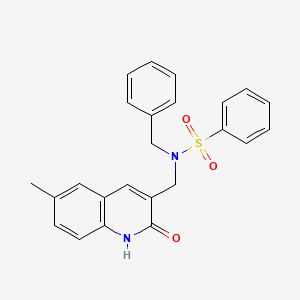
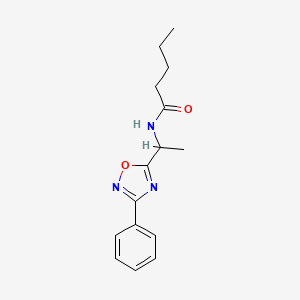
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)
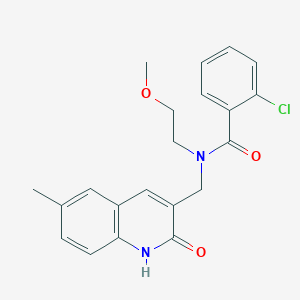

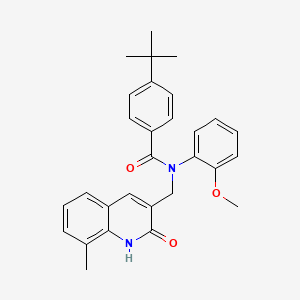
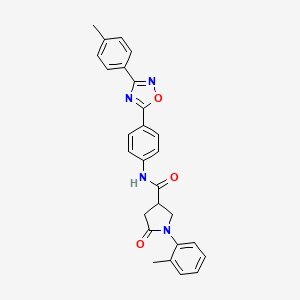
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
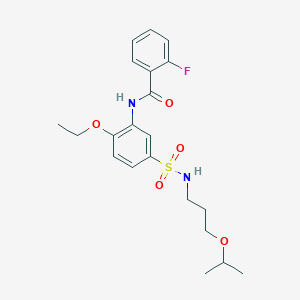
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
